4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazinane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acryloyl chloride with thiourea or N-substituted thioureas, followed by cyclization to form the thiazinane ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used .
Scientific Research Applications
4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-HIV and analgesic activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. The compound’s analgesic effects are believed to result from its interaction with pain receptors and modulation of pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione include:
- 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine
- (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate
- Cephradine
- Chlormezanone
Uniqueness
What sets this compound apart from these similar compounds is its unique heptadecyl side chain, which imparts distinct physicochemical properties and biological activities. This structural feature enhances its lipophilicity and membrane permeability, making it a promising candidate for various applications .
Properties
CAS No. |
917837-15-1 |
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Molecular Formula |
C21H44N2O2S |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
3-heptadecyl-1,1-dioxo-1,4-thiazinan-4-amine |
InChI |
InChI=1S/C21H44N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-26(24,25)19-18-23(21)22/h21H,2-20,22H2,1H3 |
InChI Key |
MMXHRBFJQPXASI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1CS(=O)(=O)CCN1N |
Origin of Product |
United States |
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